5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chloromethyl group at position 5, a carbonyl group at position 7, and a nitrile group at position 2. Its molecular formula is C₈H₅ClN₄O, with a molecular weight of 208.61 g/mol . The chloromethyl group at position 5 enhances its reactivity, making it a versatile intermediate for further functionalization in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-2-6-1-7(14)13-8(12-6)5(3-10)4-11-13/h1,4,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRXJHMUHLFZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)C#N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350757 | |
| Record name | 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329213-60-7, 925675-85-0 | |
| Record name | 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions can yield alcohols or amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class, including 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, exhibit promising antitumor properties. The unique structural features allow for interactions with specific proteins involved in cancer cell proliferation and survival. Studies have shown that this compound can inhibit certain enzymatic pathways crucial for tumor growth.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another significant area of interest. It has been investigated for its potential to inhibit enzymes relevant to various disease processes, which could lead to novel therapeutic strategies in treating conditions such as cancer and inflammatory diseases. Interaction studies often utilize techniques such as molecular docking and kinetic assays to evaluate binding affinities and inhibitory effects on target enzymes.
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Chloromethyl and carbonitrile groups | Potential anti-tumor activity |
| 6-Ethyl-5-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Methyl and ethyl substitutions | Antiviral properties |
| 2-Chloro-4-methylpyrimidine | Chlorinated pyrimidine structure | Used in synthesis of pharmaceuticals |
This comparison highlights the distinctiveness of this compound in terms of its functional groups that may enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
Numerous studies have been conducted to explore the pharmacological potential of this compound:
- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit cancer cell lines' growth. For instance, one study reported a significant reduction in cell viability in breast cancer cell lines when treated with varying concentrations of the compound.
- Molecular Docking Studies : Computational studies have shown that this compound has a high binding affinity for specific targets involved in cancer metabolism. These findings suggest that further optimization could enhance its efficacy as an anticancer agent.
- Synergistic Effects : Research has also indicated potential synergistic effects when combined with other chemotherapeutic agents. This could lead to enhanced therapeutic outcomes while minimizing side effects associated with higher doses of conventional drugs.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly modifiable, with substituent variations at positions 2, 5, and 6 significantly influencing physical properties, reactivity, and biological activity. Below is a detailed comparison with key analogs:
Table 1: Structural and Physical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Substituent Effects on Reactivity and Bioactivity The chloromethyl group at position 5 in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization . In contrast, 5-propyl or 5-phenyl substituents (e.g., CPI-455) improve lipophilicity, aiding membrane permeability in drug candidates . Aminoethyl or carboxamide groups at position 5 (e.g., compound 5a) introduce hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., cathepsin K) .
Synthetic Routes The target compound and its analogs are typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents . Ultrasonic irradiation and KHSO₄ catalysis improve yields in aqueous-alcohol media for carboxylate esters at position 5 .
Biological Activity Cathepsin Inhibition: Carboxamide derivatives (e.g., 5a) show moderate inhibition of cathepsin K (IC₅₀ ~25 µM), while substitutions with aromatic amines (e.g., 5c) shift selectivity toward cathepsin B .
Physical Properties
- Melting points vary widely: Unsubstituted analogs (e.g., 3h) melt at 137–139°C , while bulkier substituents (e.g., 4b) increase melting points to >300°C due to enhanced crystallinity .
Biological Activity
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and as an enzyme inhibitor. The following sections delve into its synthesis, biological activities, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride. This substitution reaction replaces the hydroxyl group with a chloromethyl group, which enhances the compound's reactivity and potential interactions with biological targets.
Biological Activities
Antitumor Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising antitumor properties. Specifically, this compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that similar compounds significantly inhibited the growth of A431 vulvar epidermal carcinoma cells in vitro .
Enzyme Inhibition
This compound also shows potential as an inhibitor in various enzymatic pathways. Its structural features allow it to interact with specific proteins or enzymes involved in disease processes. Interaction studies have focused on the binding affinity of this compound to key targets relevant to cancer and other diseases .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity while maintaining a distinct framework compared to other derivatives. The presence of the chloromethyl group at the 5-position and the carbonitrile group at the 3-position are crucial for its activity. A comparative analysis with structurally similar compounds is summarized in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Chloromethyl and carbonitrile groups | Potential anti-tumor activity |
| 6-Ethyl-5-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Methyl and ethyl substitutions | Antiviral properties |
| 2-Chloro-4-methylpyrimidine | Chlorinated pyrimidine structure | Used in synthesis of pharmaceuticals |
The specificity of this compound may lead to novel therapeutic applications not achievable with similar compounds due to its unique interactions with biological targets.
Case Studies
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines:
- Antitumor Studies : A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at specific phases .
- Enzyme Inhibition : Another investigation focused on the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. Compounds similar to this compound were shown to inhibit this enzyme effectively, suggesting potential applications in treating diseases related to pyrimidine metabolism disorders .
Q & A
Q. Q: What are the key synthetic steps for preparing 5-(chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?
A: The synthesis typically involves three steps:
Cyclocondensation : Reacting methyl 3-amino-1H-pyrazole-4-carboxylate with a β-keto ester (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) in acetic acid at 80°C for 24 hours to form the pyrazolo[1,5-a]pyrimidine core .
Hydrolysis : Using LiOH in aqueous methanol to cleave the methyl ester group, yielding the carboxylic acid intermediate .
Amidation : Activating the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC), followed by reaction with primary or secondary amines to introduce diverse substituents .
Key considerations : Avoid exceeding 80°C during cyclocondensation to prevent Boc group cleavage and byproduct formation .
Basic Analytical Techniques for Structural Confirmation
Q. Q: Which spectroscopic methods are critical for confirming the structure of synthesized derivatives?
A: Use a combination of:
- H and C NMR : To verify substituent connectivity and aromatic proton environments (e.g., pyrimidine ring protons at δ 5.68–8.26 ppm) .
- FTIR : Confirm carbonyl (C=O, ~1670–1710 cm) and nitrile (C≡N, ~2200 cm) functional groups .
- HRMS : Validate molecular weights and isotopic patterns (e.g., [MH] for intermediates like CHNO at m/z 413.1806) .
Advanced: Optimizing Reaction Yields in Amidation
Q. Q: How can researchers address low yields during the amidation step with BPC?
A: Key strategies include:
- Stoichiometric control : Use a 1:1 molar ratio of amine to activated pentafluorophenyl ester to minimize side reactions .
- Purification : Employ silica gel chromatography with CHCl–MeOH (10:1) to isolate carboxamides, achieving yields of 55–87% .
- Alternative activators : Test BPC against CDI or EEDQ; BPC often outperforms due to higher stability and reactivity in polar aprotic solvents .
Advanced: Handling Contradictory Enzyme Inhibition Data
Q. Q: How to resolve discrepancies in IC50_{50}50 values for cathepsin B/K inhibition assays?
A: Consider:
- Assay conditions : Cathepsin K assays (pH 5.5, 1 nM enzyme, Z-Phe-Arg-AMC substrate) may show variability due to compound solubility or autofluorescence (e.g., compound 5b absorbs at excitation wavelengths, invalidating fluorometric data) .
- Dose-response validation : Perform titrations across 3–5 log units to ensure accurate IC determination .
- Orthogonal assays : Use LC-MS-based activity profiling or fluorescence polarization for compounds with interfering absorbance .
Basic Biological Screening
Q. Q: What are the primary biological targets for this compound class?
A: Derivatives are screened against cathepsin B (lysosomal protease linked to cancer metastasis) and cathepsin K (osteoclast protease implicated in osteoporosis). For example:
- 5a (N-butylcarboxamide): IC ~25 µM for cathepsin K .
- 5c (N-(2-picolyl)carboxamide): IC ~45 µM for cathepsin B .
Note : Use 50 mM sodium acetate buffer (pH 5.5) with 1 mM EDTA and 2.5 mM DTT for standardized assays .
Advanced: Structure-Activity Relationship (SAR) Insights
Q. Q: How do substituents at the 5-position influence cathepsin inhibition?
A: SAR studies reveal:
- Alkyl chains (e.g., N-butyl in 5a ) enhance cathepsin K inhibition by fitting into the hydrophobic S2 pocket .
- Aromatic groups (e.g., N-(2-picolyl) in 5c ) improve cathepsin B binding via π-π interactions with the active site .
- Polar groups (e.g., methoxyethyl) reduce potency, likely due to desolvation penalties in the enzyme’s occluded active site .
Advanced: Computational Modeling for Lead Optimization
Q. Q: What computational tools aid in designing derivatives with improved pharmacokinetics?
A: Leverage:
- Lipinski’s Rule of Five : Prioritize compounds with molecular weight <500 Da, logP <5, and ≤10 H-bond acceptors/donors .
- Docking simulations : Use cathepsin K/B crystal structures (PDB: 1BY8, 1CPJ) to predict binding modes of carboxamide derivatives .
- ADMET prediction : Tools like SwissADME assess solubility and cytochrome P450 interactions to avoid off-target effects .
Basic: Handling Hydrolysis Challenges
Q. Q: Why does NaOH fail in ester hydrolysis, while LiOH succeeds?
A: NaOH causes saponification side reactions or decomposition of the acid-sensitive pyrimidine core. LiOH in methanol/water selectively cleaves esters without degrading Boc-protected amines, as demonstrated for intermediate 3 → 4 .
Advanced: Addressing Solubility Issues in Bioassays
Q. Q: How to improve aqueous solubility of hydrophobic derivatives?
A: Strategies include:
- Prodrug design : Introduce phosphate or glycoside groups to enhance solubility (e.g., as in for BCATm inhibitors) .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain compound stability without denaturing enzymes .
Advanced: Comparative Analysis with Analogous Scaffolds
Q. Q: How do pyrazolo[1,5-a]pyrimidines compare to pyrazolo[3,4-d]pyrimidines in drug discovery?
A: While both scaffolds inhibit proteases, pyrazolo[1,5-a]pyrimidines exhibit:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
